N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
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Description
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
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Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound with promising biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.51 g/mol
- CAS Number : 450344-01-1
The structure includes a thieno[3,4-c]pyrazole moiety linked to a cyclopropanecarboxamide group, which contributes to its unique biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) exhibit significant anticancer activity. For instance:
- Kinase Inhibition : The compound has been screened for its ability to inhibit various kinases involved in cancer progression. In particular, it has shown activity against the AKT signaling pathway, which is crucial in glioma malignancy. This pathway is often targeted for therapeutic interventions in glioblastoma treatment .
The proposed mechanisms of action include:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of glioblastoma cell lines by affecting key signaling pathways.
- Induction of Apoptosis : There is evidence suggesting that the compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
Study on Glioblastoma Cells
In a recent study, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were evaluated for their anticancer properties against primary patient-derived glioblastoma cells. The study found that specific derivatives exhibited potent inhibitory effects on tumor growth while sparing non-cancerous cells from cytotoxicity. This highlights the potential for selective targeting of cancer cells with minimal effects on healthy tissues .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-10-4-3-5-15(11(10)2)20-16(18-17(21)12-6-7-12)13-8-22-9-14(13)19-20/h3-5,12H,6-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPANRSGKALAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.